2-(2-Chloro-6-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one
Description
The compound 2-(2-Chloro-6-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one features a unique structural framework characterized by a 2-chloro-6-fluorophenyl aromatic ring and a 4-methoxy-substituted [1,4'-bipiperidine] moiety linked via an ethanone bridge. The chloro and fluoro substituents on the phenyl ring are electron-withdrawing groups (EWGs), which may influence electronic properties and binding interactions. The bipiperidine system, modified with a methoxy group, could enhance solubility or modulate pharmacokinetic behavior compared to simpler piperidine derivatives.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClFN2O2/c1-25-15-7-11-22(12-8-15)14-5-9-23(10-6-14)19(24)13-16-17(20)3-2-4-18(16)21/h2-4,14-15H,5-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANQIULTVFWBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the chloro-fluorophenyl intermediate. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compounds synthesized in share the ethanone backbone but differ in aromatic and heterocyclic substituents. Below is a structural and functional comparison:
Table 1: Structural Comparison of Target Compound and Analogs from
Key Observations:
Halogenation Patterns: The target compound’s 2-chloro-6-fluoro substitution differs from the 4-bromo or perfluoro groups in analogs. Brominated analogs (e.g., 1-(4-bromophenyl)-...) could exhibit higher molecular weight and lipophilicity compared to the target’s lighter halogens .
Heterocyclic Systems :
- The 4-methoxy-bipiperidine in the target contrasts with thiophene-, thiazole-, or imidazo-triazole-based systems in analogs. The bipiperidine’s conformational flexibility and methoxy group may improve solubility or CNS penetration compared to rigid heteroaromatic systems .
Synthetic Pathways :
- Analogs in were synthesized via General Procedure C at 40°C , but the target compound’s synthesis route is unspecified in the provided materials. Differences in substituents (e.g., methoxy vs. bromine) could necessitate tailored reaction conditions .
Research Findings and Limitations
Hypothetical Property Predictions:
- Solubility: The methoxy group on bipiperidine may enhance aqueous solubility relative to non-polar substituents (e.g., bromine or thiophene).
- Bioactivity : The chloro/fluoro-phenyl group could optimize interactions with hydrophobic binding pockets in biological targets compared to bulkier bromine or electron-rich thiophene systems.
Limitations in Evidence:
- No direct data (e.g., melting points, IC₅₀ values, or pharmacokinetic profiles) are available for the target compound in the provided sources.
- Structural comparisons are speculative, as focuses on synthesis rather than comparative bioactivity or physicochemical studies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the synthesis of 2-(2-Chloro-6-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, Suzuki coupling, or Ullmann-type reactions for aryl-halogen bond formation. Key steps include:
- Step 1: Preparation of the bipiperidine backbone via reductive amination or cyclization reactions under inert atmospheres .
- Step 2: Introduction of the 2-chloro-6-fluorophenyl group via Friedel-Crafts acylation or Grignard reactions, optimized at 60–80°C in anhydrous dichloromethane .
- Step 3: Methoxy group incorporation using alkylation or Mitsunobu reactions, with yields improved by catalytic amounts of DMAP (4-dimethylaminopyridine) .
- Critical Parameters: Solvent polarity (e.g., DMF vs. THF) and reaction time significantly affect regioselectivity. Purity is validated via HPLC (>95%) .
Q. What analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer:
- X-ray Crystallography: Resolves stereochemistry of the bipiperidine core and confirms dihedral angles between aromatic rings .
- NMR Spectroscopy: -NMR identifies fluorine environment (δ ≈ -110 ppm for ortho-F), while -NMR distinguishes bipiperidine protons (δ 1.4–2.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion [M+H] at m/z 393.1342 (calculated) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies in IC values (e.g., µM vs. nM ranges) often arise from assay conditions. Strategies include:
- Standardized Assay Protocols: Use uniform cell lines (e.g., HEK293 for GPCR studies) and control ligands to normalize activity .
- Metabolic Stability Testing: Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
- Docking Studies: Compare binding poses in homology models (e.g., GPCR-Xray structures) to identify key interactions (e.g., halogen bonding with Tyr5.58) .
- Case Study: A 2023 study resolved conflicting dopamine D receptor affinities by correlating lipophilicity (logP ≈ 2.8) with membrane permeability limitations .
Q. What strategies optimize reaction conditions to improve yield in multi-step syntheses?
- Methodological Answer:
- DoE (Design of Experiments): Apply factorial designs to optimize temperature (60–100°C), solvent (e.g., acetonitrile for polar intermediates), and catalyst loading (e.g., Pd(PPh) for cross-couplings) .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions (e.g., over-alkylation) .
- Workflow Example: A 2025 protocol achieved 78% yield by replacing THF with 2-MeTHF (reduced polarity) in the final acylation step .
Q. How does the bipiperidine scaffold influence pharmacokinetic properties?
- Methodological Answer:
- Permeability: The bipiperidine core enhances blood-brain barrier penetration (P-gp efflux ratio <2.5 in MDCK-MDR1 assays) .
- Metabolism: Piperidine N-oxidation (CYP3A4-mediated) is a major metabolic pathway, mitigated by introducing electron-withdrawing groups (e.g., methoxy at C4) .
- Half-Life: In vivo studies in rodents show t ≈ 4.2 hours, with AUC improved via PEGylated formulations .
Q. What computational tools are effective for predicting SAR (Structure-Activity Relationships)?
- Methodological Answer:
- QSAR Models: Use Schrödinger’s Maestro or MOE to correlate substituent electronegativity (e.g., Cl/F ratio) with target affinity (R >0.85) .
- MD Simulations: GROMACS or AMBER trajectories (50 ns) reveal conformational stability of the bipiperidine ring in aqueous vs. lipid bilayer environments .
- Free Energy Perturbation (FEP): Predict ΔΔG for halogen substitutions (e.g., F→Cl) with <1 kcal/mol error vs. experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
